molecular formula C17H15ClN2O2 B14520109 Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate CAS No. 62467-79-2

Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate

Cat. No.: B14520109
CAS No.: 62467-79-2
M. Wt: 314.8 g/mol
InChI Key: MGBIBRYPFKQUAZ-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring, a chlorophenyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate typically involves the condensation of 4-chloroaniline with o-phenylenediamine to form the benzimidazole core. This is followed by the esterification of the resulting benzimidazole derivative with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chlorobenzoyl)acetate
  • Ethyl (2-chlorobenzoyl)acetate
  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl-acetamide

Uniqueness

Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole ring and the chlorophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

CAS No.

62467-79-2

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]acetate

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-16(21)10-11-3-8-14-15(9-11)20-17(19-14)12-4-6-13(18)7-5-12/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

MGBIBRYPFKQUAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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